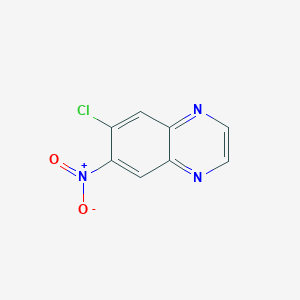
6-Chloro-7-nitroquinoxaline
Vue d'ensemble
Description
6-Chloro-7-nitroquinoxaline is a nitrogen-containing heterocyclic compound, part of the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities and industrial applications. The compound this compound is particularly noted for its potential in various scientific research fields due to its unique chemical structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-nitroquinoxaline typically involves the nitration of 4-chloro-1,2-diaminobenzene followed by cyclization with glyoxal. The process can be summarized as follows:
Tosylation: The amino groups of 4-chloro-1,2-diaminobenzene are protected by tosylation.
Nitration: The protected diamine is nitrated using nitric acid in acetic acid.
Deprotection: The tosyl groups are removed to regenerate the amino groups.
Cyclization: The resulting diamine is condensed with glyoxal in ethanol to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-7-nitroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro and chloro groups can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Hydrogen peroxide or peracids.
Major Products:
Substitution Products: Aminoquinoxalines, thiolquinoxalines.
Reduction Products: 6-Chloro-7-aminoquinoxaline.
Oxidation Products: Quinoxaline N-oxides.
Applications De Recherche Scientifique
6-Chloro-7-nitroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Chloro-7-nitroquinoxaline involves its interaction with cellular targets, leading to various biological effects. The nitro group is believed to undergo bioreduction, forming reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound also inhibits certain enzymes and disrupts cellular pathways, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
- 6-Fluoro-7-nitroquinoxaline
- 6-Bromo-7-nitroquinoxaline
- 6-Iodo-7-nitroquinoxaline
Comparison: 6-Chloro-7-nitroquinoxaline is unique due to its specific halogen substitution, which influences its reactivity and biological activity. Compared to its fluoro, bromo, and iodo counterparts, the chloro derivative exhibits distinct nucleophilic substitution patterns and biological effects. The chloro group provides a balance between reactivity and stability, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
6-chloro-7-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVENYEPMSTYETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352924 | |
| Record name | 6-chloro-7-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109541-21-1 | |
| Record name | 6-chloro-7-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


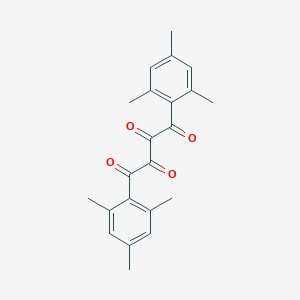
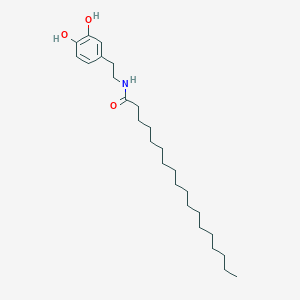



![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
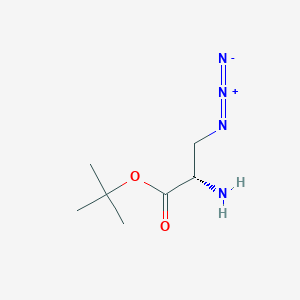
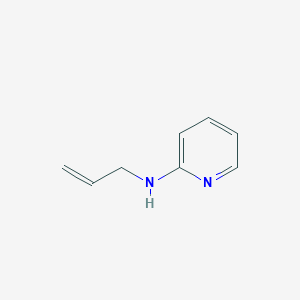

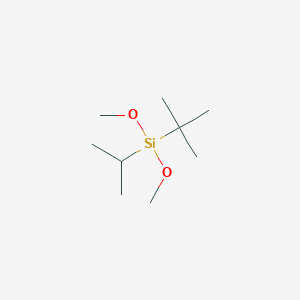
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
